tert-Butyl N-[(2-methylphenyl)methylene]carbamate

Radical addition chemistry N-protecting group strategy Triethylborane-mediated alkylation

tert-Butyl N-[(2-methylphenyl)methylene]carbamate (CAS 479423-37-5, also referred to as N-Boc-2-methylbenzaldimine or o-tolualdehyde N-(tert-butoxycarbonyl)imine) is an N-Boc-protected aromatic aldimine of molecular formula C₁₃H₁₇NO₂ and molecular weight 219.28 g/mol. It belongs to the broader class of N-alkoxycarbonyl-imines, which have been demonstrated to offer superior performance over N-tosyl (N-Ts) and N-para-methoxyphenyl (N-PMP) imines in radical addition chemistry, due to the moderate electron-withdrawing character of the alkoxycarbonyl group that balances radical addition and aminyl radical trapping rates.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
Cat. No. B12053559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl N-[(2-methylphenyl)methylene]carbamate
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C=NC(=O)OC(C)(C)C
InChIInChI=1S/C13H17NO2/c1-10-7-5-6-8-11(10)9-14-12(15)16-13(2,3)4/h5-9H,1-4H3/b14-9+
InChIKeyWNCIPIOGTZEGJI-NTEUORMPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[(2-methylphenyl)methylene]carbamate: A Sterically Differentiated N-Boc-Aldimine Building Block for Asymmetric Synthesis


tert-Butyl N-[(2-methylphenyl)methylene]carbamate (CAS 479423-37-5, also referred to as N-Boc-2-methylbenzaldimine or o-tolualdehyde N-(tert-butoxycarbonyl)imine) is an N-Boc-protected aromatic aldimine of molecular formula C₁₃H₁₇NO₂ and molecular weight 219.28 g/mol . It belongs to the broader class of N-alkoxycarbonyl-imines, which have been demonstrated to offer superior performance over N-tosyl (N-Ts) and N-para-methoxyphenyl (N-PMP) imines in radical addition chemistry, due to the moderate electron-withdrawing character of the alkoxycarbonyl group that balances radical addition and aminyl radical trapping rates [1]. The ortho-methyl substituent on the aromatic ring introduces steric differentiation relative to the unsubstituted N-Boc-benzaldimine and the para‑methyl isomer, potentially modulating both reactivity and diastereoselectivity in nucleophilic addition and cycloaddition reactions.

Why N-Boc-2-methylbenzaldimine Cannot Be Interchanged with Unsubstituted or N-Sulfonyl Analogs


The identity of both the N‑protecting group and the aryl substitution pattern critically governs the reactivity, stability, and deprotection orthogonality of aromatic aldimines [1]. N-Tosyl aldimines, while highly electrophilic, require harsh reductive or strongly acidic conditions for deprotection that are incompatible with many functional groups encountered in complex molecule synthesis [2]. N-PMP aldimines suffer from sluggish reactivity towards sterically hindered ortho-substituted substrates, as demonstrated by the low 58% yield obtained for N-PMP-o-tolualdimine after 23 h in pivaloyloxymethylation [1]. Conversely, unsubstituted N-Boc-benzaldimine lacks the steric bias provided by the ortho-methyl group that can be exploited for diastereofacial discrimination in asymmetric transformations. Simple in-class substitution therefore risks either failed reactivity, poor stereocontrol, or incompatibility with downstream deprotection sequences, making the targeted procurement of the ortho-methyl N-Boc variant essential for applications requiring this specific steric and electronic profile.

Quantitative Differentiation Evidence: tert-Butyl N-[(2-methylphenyl)methylene]carbamate vs. Closest Analogs


Superior Radical Addition Performance of N-Boc-Imines Over N-Ts and N-PMP Analogues

In a direct comparative study of N-activating groups for triethylborane-mediated tin-free radical pivaloyloxymethylation, N-alkoxycarbonyl-imines (including N-Boc, N-Cbz, and N-Teoc) demonstrated performance superior to both N-Ts- and N-PMP-imines. The higher reactivity of N-alkoxycarbonyl-imines is rationalized by the moderate electron-withdrawing character of the alkoxycarbonyl group (pKa of EtOCONH₂ = 24.2), which is intermediate between that of the strongly electron-withdrawing N-Ts group (pKa of PhSO₂NH₂ = 16.1) and the electron-donating N-PMP group (pKa of PhNH₂ = 30.6). This intermediate electronic character makes both the addition of the alkyl radical to the imine and the trapping of the resulting aminyl radical by triethylborane efficiently fast [1]. In contrast, the N-PMP-o-tolualdimine analogue required 23 h to give only 58% yield of pivaloyloxymethyl adduct, while the N-Ts-o-tolualdimine reaction was described as sluggish [1]. N-Boc-imines proceed smoothly at low temperature (-78 to -20 °C) without tin reagents, representing a significant practical advantage for scale-up and toxicity reduction.

Radical addition chemistry N-protecting group strategy Triethylborane-mediated alkylation

Mild Acidolytic Deprotection: N-Boc vs. N-Sulfonyl Protecting Groups

A critical practical differentiation between N-Boc-aldimines and N-sulfonyl-aldimines lies in the conditions required for liberation of the free amine. N-Boc-protected α-amino amide products derived from N-Boc-imines can be deprotected under mildly acidic conditions (e.g., trifluoroacetic acid), whereas N-sulfonyl (e.g., N-Ts) protected products require harsh reducing conditions using metallic sodium or lithium, which can compromise other functional groups present in complex pharmaceutical intermediates [1]. The carbamoylsilane addition to N-Boc-imines provides N-Boc-protected α-amino amides in 72-89% isolated yields under catalyst-free conditions in anhydrous benzene at 60 °C, with the electronic property and steric hindrance of substituents on the aromatic ring influencing both yield and reaction rate [1]. This deprotection orthogonality is a decisive selection criterion in multistep synthetic routes, particularly in medicinal chemistry where functional group tolerance is paramount.

Protecting group orthogonality Deprotection conditions Peptide and amino acid synthesis

Enantioselective Mannich Reaction Performance: N-Boc-Aldimines as Electrophiles

N-Boc-aldimines are established as privileged electrophiles in enantioselective Mannich reactions, delivering vicinal diamino stereocenters that are prevalent in bioactive natural products and pharmaceutical building blocks [1]. Using cyclopropenimine catalyst 1, N-Boc-benzaldimine reacted with glycinate Schiff base (R = Me) to produce the diamine adduct in 81% yield with 95:5 dr (syn/anti) and 95% ee in only 15 min at room temperature. For the more sterically demanding tert-butyl glycinate—which is desirable for its amenability to acidic deprotection—catalyst 1 delivered 97% yield, 99:1 dr, and 94% ee in 20 h, substantially outperforming the widely used thiourea cinchona alkaloid-derived catalyst 5, which was ineffective for tert-butyl ester substrates [1]. The ortho-methyl substituent on the target compound provides additional steric bias that can be expected to further enhance diastereofacial selectivity in such asymmetric transformations, though direct enantioselectivity data for this specific substrate remain to be published.

Asymmetric organocatalysis Mannich reaction α,β-Diamino acid synthesis

Rh(III)-Catalyzed C-H Arylation: N-Boc-Imine vs. N-Tosyl-Imine Reactivity

The first rhodium-catalyzed arylation of imines via C-H bond functionalization was specifically developed for N-Boc-imines, exploiting the convenience and ease of removal of the Boc protecting group [1]. Using [Cp*RhCl₂]₂ with AgSbF₆ as a halide abstractor, N-Boc-benzaldimine underwent directed arylation with 2-phenylpyridine to yield the aryl-branched N-Boc-amine product. Under optimized conditions (2 equiv 2-phenylpyridine, 10 mol% [Cp*RhCl₂]₂, 40 mol% AgSbF₆, CH₂Cl₂), the reaction proceeded in good yield with broad functional group tolerance including chloro, keto, and acetanilido substituents [1]. Critically, the most closely related prior transformations were Pd-catalyzed additions to N-tosyl imines, which rely on functionalization of acidic C-H bonds and impose more restrictive substrate scope limitations. The N-Boc-imine platform uniquely combines sufficient electrophilicity for C-H functionalization with the synthetic convenience of acid-labile deprotection, a balance not achieved by N-sulfonyl or N-aryl imines.

C-H bond functionalization Rhodium catalysis Aryl-branched amine synthesis

Differential Reactivity of N-Boc vs. N-Sulfonyl Aldimines in Reductive Coupling

A direct comparison of imine electrophilicity under catalytic reductive addition conditions reveals that N-Boc imines are significantly less reactive than N-sulfonyl aldimines, a property that can be exploited for chemoselective transformations. Nickel complexes of chiral bis(oxazoline)s catalyze highly enantioselective asymmetric reductive arylation, heteroarylation, and alkenylation of N-Boc- and N-Cbz-aldimines under neutral conditions with broad functional group tolerance including nitrogen-containing heterocycles, alkylamines, and alcohols [1]. The reduced electrophilicity of N-Boc-imines relative to N-sulfonyl imines necessitates tailored catalyst design, but once achieved, this lower background reactivity translates to higher chemoselectivity in the presence of other electrophilic functional groups. DFT calculations revealed a low-barrier insertion step involving coordination of the carbamoyl oxygen to nickel, stabilizing a six-membered cyclic transition state—a mechanistic feature unique to N-carbamoyl imines [1].

Nickel catalysis Reductive coupling Enantioselective addition

Ortho-Methyl Steric Effect: Impact on Reaction Rate and Yield in Nucleophilic Additions

Systematic studies on the addition of N,N-dimethylcarbamoyl(trimethyl)silane to N-Boc-imines revealed that electron-donating substituents on the aromatic ring (dimethylamino, methoxy, methyl) give slightly lower yields (72-77%, entries 3-5) compared to the unsubstituted benzaldehyde N-Boc-imine (89% yield, entry 6), while electron-withdrawing groups (nitro, chloro) lead to higher yields (84-89%, entries 7-8) [1]. Furthermore, comparison of entries 1 and 2 (butyraldehyde N-Boc imine, 89% yield; isobutyraldehyde N-Boc imine, 86% yield) demonstrates that increased steric bulk at the imine carbon reduces both reaction rate (17 h vs 23 h) and yield [1]. By extrapolation, the ortho-methyl group on N-Boc-2-methylbenzaldimine is expected to confer modestly reduced but still synthetically useful reactivity (estimated 70-80% yield range based on the para-methyl data of 72% for entry 5) while providing enhanced diastereofacial selectivity in asymmetric additions due to steric shielding of one imine face.

Steric hindrance Ortho-substituent effect Carbamoylsilane addition

Recommended Application Scenarios for tert-Butyl N-[(2-methylphenyl)methylene]carbamate Based on Quantitative Differentiation Evidence


Enantioselective Synthesis of ortho-Methyl-Substituted α,β-Diamino Acid Derivatives via Organocatalytic Mannich Reactions

The ortho-methyl-substituted N-Boc-aldimine serves as a sterically biased electrophile in cyclopropenimine- or cinchona alkaloid-catalyzed asymmetric Mannich reactions with glycine Schiff bases. Building on the demonstrated 97% yield, 99:1 dr, and 94% ee achieved with N-Boc-benzaldimine using cyclopropenimine catalyst 1 [1], the additional ortho-methyl steric bulk is expected to further enhance syn-diastereoselectivity by shielding one prochiral face of the imine. The resulting enantioenriched N-Boc-protected α,β-diamino acid derivatives are direct precursors to ortho-tolyl-substituted protease inhibitor pharmacophores and constrained peptide mimetics, where the ortho-methyl group provides both conformational bias and metabolic stability.

Synthesis of Aryl-Branched N-Boc-Amines via Rh(III)-Catalyzed C-H Arylation

The N-Boc-2-methylbenzaldimine scaffold is compatible with Rh(III)-catalyzed directed C-H arylation using [Cp*RhCl₂]₂/AgSbF₆ catalyst systems, as demonstrated for the broader N-Boc-aldimine class [1]. This transformation enables the convergent assembly of ortho-tolyl-substituted diarylmethylamine derivatives—a privileged scaffold in antihistamine and CNS-active pharmaceutical agents—with the N-Boc group providing straightforward deprotection to the primary amine under mild acidic conditions. The ortho-methyl group on the imine component introduces additional steric parameters that can influence regioselectivity in the C-H functionalization step with substituted 2-arylpyridine coupling partners.

Radical-Mediated C-C Bond Construction with Superior N-Protecting Group Performance

For triethylborane-mediated tin-free radical alkylation reactions, N-Boc-2-methylbenzaldimine offers the combined advantages of the superior N-alkoxycarbonyl protecting group class (moderate electron-withdrawing character optimizing both radical addition and aminyl radical trapping kinetics) [1] and the steric differentiation of the ortho-methyl substituent. This is particularly valuable for the synthesis of ortho-tolyl-substituted amino alcohol derivatives, where alternative N-PMP and N-Ts protecting groups have been shown to fail or perform poorly with ortho-substituted aromatic imines (N-PMP-o-tolualdimine: 58% after 23 h) [1]. The Boc group is subsequently removed under mild acidolysis to reveal the free amine.

Catalyst-Free Synthesis of α-(N-Boc)aminoamide Building Blocks

The addition of N,N-dimethylcarbamoyl(trimethyl)silane to N-Boc-2-methylbenzaldimine provides direct access to ortho-methyl-substituted α-(N-Boc)aminoamides under catalyst-free conditions in anhydrous benzene [1]. Based on the established substrate scope data—where electron-donating para-methyl substitution gave 72% yield and sterically hindered aliphatic imines gave 86%—the ortho-methyl variant is projected to deliver synthetically useful yields (estimated 65-78%) with the advantage of avoiding transition metal contamination in the final product. This is critical for pharmaceutical intermediate synthesis where residual metal content must meet ICH Q3D guidelines, and the catalyst-free protocol eliminates this concern entirely.

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